ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O4S/c1-3-36-20-11-9-19(10-12-20)33-25(22-17-28-23-8-6-5-7-21(22)23)29-30-26(33)38-18-24(34)31-13-15-32(16-14-31)27(35)37-4-2/h5-12,17,28H,3-4,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQYKIURPWFKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C(=O)OCC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate (CAS Number: 825623-46-9) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound incorporates complex structural motifs, including a piperazine ring and a triazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 428.55 g/mol
- Key Functional Groups :
- Ethoxyphenyl group
- Indole structure
- Triazole ring
- Piperazine carboxylate
Anticancer Activity
Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance, derivatives of ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine have shown promising results in vitro against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Ethyl Compound | MCF7 (Breast Cancer) | 12.5 | |
| Ethyl Compound | A549 (Lung Cancer) | 10.0 | |
| Ethyl Compound | HeLa (Cervical Cancer) | 8.5 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival.
Antifibrotic Activity
In addition to anticancer effects, this compound has been evaluated for its antifibrotic properties. Studies demonstrated that it inhibits collagen synthesis in hepatic stellate cells, which are pivotal in liver fibrosis. The following table summarizes the findings:
| Compound | Model | Effect on Collagen Synthesis | Reference |
|---|---|---|---|
| Ethyl Compound | HSC-T6 Cells | Decreased COL1A1 expression by 40% | |
| Ethyl Compound | Rat Model | Reduced fibrosis score by 30% |
The ability to inhibit collagen production suggests potential therapeutic applications in treating fibrotic diseases.
Study on Anticancer Effects
A recent study investigated the anticancer effects of ethyl 4-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine in various cancer models. The results indicated that the compound significantly inhibited tumor growth in vivo and induced apoptosis in cancer cells through caspase activation pathways.
Study on Antifibrotic Effects
Another study focused on the antifibrotic activity of the compound in a rat model of liver fibrosis induced by carbon tetrachloride (CCl). The treatment with this compound led to a marked reduction in liver fibrosis markers and improved liver function tests, highlighting its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives with diverse biological activities. Key structural analogs and their comparative features are outlined below:
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects compared to the 3-fluorophenyl in , which may influence receptor binding kinetics. The indol-3-yl moiety, shared with , is critical for hydrophobic interactions but differs in substitution (hydroxyindole in vs. unsubstituted indole in the target compound).
Cytotoxicity and Selectivity: Triazole-thiol derivatives (e.g., ) exhibit IC50 values in the low micromolar range against melanoma and breast cancer cells, suggesting the target compound’s thioacetyl group may confer similar potency. Piperazine carboxylate esters (e.g., ) are associated with enhanced solubility, which could reduce off-target effects compared to more lipophilic halogenated analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 4-ethoxyphenyl-indole-triazole precursor with thioacetyl-piperazine carboxylate, a strategy analogous to methods in .
- In contrast, fluorophenyl- or thiazolo-triazol derivatives require additional steps for introducing halogen or heterocyclic moieties.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
- Methodological Answer : A rational synthesis strategy should involve modular assembly of the triazole, indole, and piperazine moieties. For example:
- Step 1 : Construct the 1,2,4-triazole core via cyclocondensation of thiourea derivatives with hydrazine analogs, as demonstrated in triazole syntheses .
- Step 2 : Introduce the 4-ethoxyphenyl group using nucleophilic aromatic substitution or Suzuki coupling .
- Step 3 : Attach the indole moiety via thioether linkage using mercaptoacetic acid as a spacer, optimizing reaction conditions (e.g., DMF, 80°C) to avoid indole decomposition .
- Step 4 : Functionalize the piperazine ring with ethyl carboxylate via carbodiimide-mediated coupling .
Q. How can structural ambiguities in the triazole-indole-piperazine scaffold be resolved?
- Methodological Answer : Use complementary analytical techniques:
- X-ray crystallography for unambiguous confirmation of the triazole ring substitution pattern and piperazine conformation .
- 2D NMR (e.g., HSQC, HMBC) to assign proton environments, particularly distinguishing between N1 and N2 positions in the triazole .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using 4-nitrophenyl acetate hydrolysis .
- Receptor binding : Radioligand displacement assays for serotonin or cannabinoid receptors, given the indole and triazole pharmacophores .
Advanced Research Questions
Q. How can conflicting bioactivity data between analogs be systematically analyzed?
- Methodological Answer :
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) with activity trends .
- Structural overlays : Compare X-ray structures of active/inactive analogs to identify critical steric or electronic features .
- Dose-response studies : Re-test compounds under standardized conditions (e.g., fixed incubation time, serum-free media) to minimize variability .
Q. What computational strategies optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET prediction : Use tools like SwissADME to assess solubility (LogS), blood-brain barrier permeability (BBB score), and CYP450 inhibition .
- Molecular dynamics simulations : Model interactions with serum albumin to predict plasma protein binding .
- Metabolite identification : Employ in silico tools (e.g., Meteor) to predict Phase I/II metabolism, focusing on hydrolytic cleavage of the ethyl ester .
Q. How can reaction mechanisms for sulfur-containing intermediates be validated?
- Methodological Answer :
- Isotopic labeling : Use ³⁵S-labeled thiourea precursors to track sulfur incorporation into the triazole-thioether moiety .
- Kinetic studies : Monitor activation energy (ΔG‡) via variable-temperature NMR to distinguish between concerted vs. stepwise pathways .
- DFT calculations : Model transition states for key steps (e.g., thioether formation) using Gaussian at the B3LYP/6-31G* level .
Q. What advanced techniques resolve crystallographic disorder in the piperazine ring?
- Methodological Answer :
- Low-temperature data collection : Acquire diffraction data at 100 K to reduce thermal motion artifacts .
- Twinning refinement : Use SHELXL to model overlapping conformers, particularly for the piperazine’s chair-to-boat transitions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π) stabilizing specific conformations .
Methodological Notes
- Synthesis Optimization : Replace traditional reflux methods with microwave-assisted synthesis (e.g., 150 W, 120°C) to improve triazole ring formation yields .
- Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, Reaxys) and report deviations >5% .
- Safety Protocols : Follow TCI America guidelines for handling thiol intermediates (e.g., PPE, fume hoods) due to skin/eye irritation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
